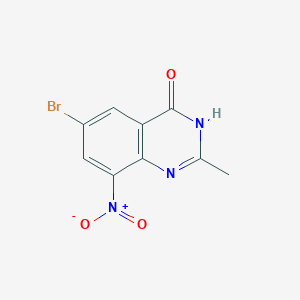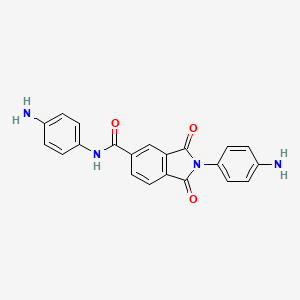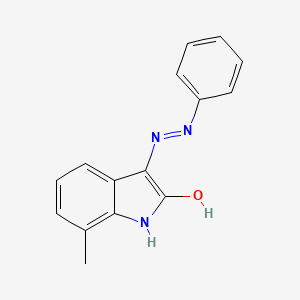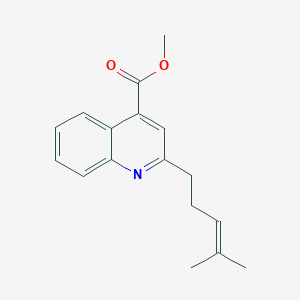
6-bromo-2-methyl-8-nitroquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 2nd position, and a nitro group at the 8th position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylquinazolin-4-one, followed by nitration to introduce the nitro group at the 8th position. The reaction conditions often involve the use of bromine and nitric acid under controlled temperatures to ensure selective substitution .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and advanced purification techniques such as recrystallization and chromatography. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: The major product is 6-bromo-2-methyl-8-amino-3,4-dihydroquinazolin-4-one.
Substitution: Products depend on the nucleophile used, resulting in various substituted quinazolinones.
Applications De Recherche Scientifique
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine and methyl groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-BROMO-2-METHYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the nitro group, resulting in different biological activities.
2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the bromine atom, affecting its reactivity and binding properties.
6-BROMO-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the methyl group, influencing its overall stability and solubility.
Uniqueness
6-BROMO-2-METHYL-8-NITRO-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of bromine, methyl, and nitro groups on the quinazolinone scaffold. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C9H6BrN3O3 |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
6-bromo-2-methyl-8-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6BrN3O3/c1-4-11-8-6(9(14)12-4)2-5(10)3-7(8)13(15)16/h2-3H,1H3,(H,11,12,14) |
Clé InChI |
WRKADMPGCJFMBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2[N+](=O)[O-])Br)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[4-(4-diethylaminobenzylidenamino)phenyl]-](/img/structure/B14950161.png)
![4-(2,4,5-Trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14950169.png)
![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B14950170.png)
![4-(decyloxy)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B14950171.png)
![(7E)-1,3-bis(2,4-dichlorobenzyl)-7-(3,4,5-trimethoxybenzylidene)-1H-imidazo[4,5-f][1,3]thiazolo[3,2-a]benzimidazole-2,8(3H,7H)-dione](/img/structure/B14950173.png)

![N'-[(E)-[5-(2,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B14950184.png)

![(4-hydroxyphenyl)[5-hydroxy-3-tetradecyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14950192.png)
![6-tert-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B14950200.png)

![(3Z)-5-bromo-3-[(2-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B14950214.png)
![N-tert-Butyl-2-(1H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B14950227.png)
![4,4'-[pyridine-2,6-diylbis(iminomethylylidene)]bis[5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B14950247.png)
